molecular formula C7H10N2O B095546 2,4-Diamino-6-methylphenol CAS No. 15872-73-8

2,4-Diamino-6-methylphenol

Cat. No. B095546
CAS RN: 15872-73-8
M. Wt: 138.17 g/mol
InChI Key: WSVFDPKNANXQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08952014B2

Procedure details

11.0 g (50.0 mmol) 4,6-dinitro-o-cresol were hydrogenated with 2.0 g Raney nickel in 100 mL MeOH under a 5 bar hydrogen atmosphere for 4 h at RT. Then the catalyst was suction filtered and the filtrate was concentrated by rotary evaporation.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH3:14])[C:7]([OH:13])=[C:8]([N+:10]([O-])=O)[CH:9]=1)([O-])=O.[H][H]>[Ni].CO>[NH2:10][C:8]1[CH:9]=[C:4]([NH2:1])[CH:5]=[C:6]([CH3:14])[C:7]=1[OH:13]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=C(C1)[N+](=O)[O-])O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by rotary evaporation

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=CC(=C1)N)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.